Glycyl-L-proline

Overview

Description

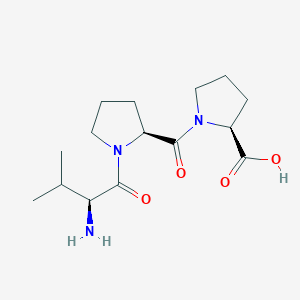

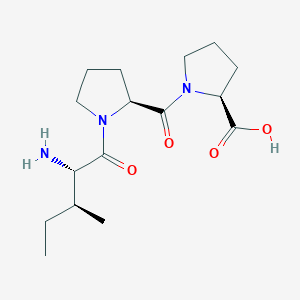

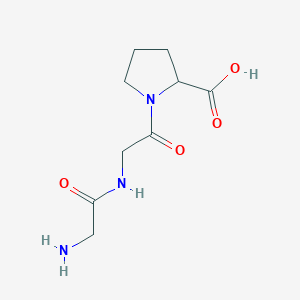

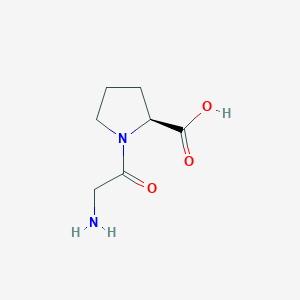

Glycyl-L-proline (Gly-Pro) is a dipeptide consisting of L-proline having a glycyl residue attached to its alpha-amino group . It has a role as a metabolite and derives from a glycine and a L-proline .

Synthesis Analysis

Glycyl-L-proline and its related compounds were synthesized for elucidating the substrate specificity of collagenase . In the synthetic study, almost all of the possible routes were tried and the yield, crystallizability, and specific rotation of products were compared for each route .Molecular Structure Analysis

The molecular weight of Glycyl-L-proline is 172.1858 . The molecular formula is C7H12N2O3 . The structure of Glycyl-L-proline can be viewed using Java or Javascript .Chemical Reactions Analysis

Glycyl-L-proline is involved in various chemical reactions. For instance, it is a degradation product of collagen and is further cleaved by prolidase . It also plays a role in the metabolism of trans-4-hydroxy-L-proline in human gut microbiomes .Physical And Chemical Properties Analysis

Glycyl-L-proline has a molecular weight of 172.1818 and a molecular formula of C7H12N2O3 . More detailed physical and chemical properties can be found on the NIST Chemistry WebBook .Scientific Research Applications

Neuroprotective Potential in Neurodegenerative Disorders

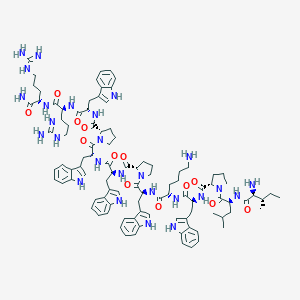

Glycyl-L-proline has been studied for its neuroprotective potentials, particularly in the context of neurodegenerative disorders like Alzheimer’s Disease (AD). Research has explored the effects of Glycyl-L-proline analogs on cell distributions in major cycle phases, which could lead to novel treatments for such conditions .

Role in Human Gut Microbiomes

A study identified a glycyl radical enzyme in human gut microbiomes associated with trans-4-hydroxy-L-proline dehydratase. This enzyme is widely distributed and plays a role in the gut microbial environment, highlighting the importance of Glycyl-L-proline in human health .

Interaction with Water and Salts

The interaction of Glycyl-L-proline with water and salts has been investigated to understand its role in conformational stability of peptides. This research is crucial for clarifying how ion-peptide interactions affect peptide stability .

Mass Spectrometry Analysis

Glycyl-L-proline has been used in mass spectrometry to study its gas phase ion energetics and ion clustering data. This application is important for understanding the compound’s chemical properties and reactions .

Mechanism of Action

Target of Action

Glycyl-L-Proline, also known as cyclic glycine-proline (cGP), is a breakdown product of human insulin-like growth factor 1 (IGF-1) . It primarily targets the Insulin-like growth factor 1 (IGF-1) , a hormone secreted by glia and neurons of the CNS that plays an important role in normal brain development and response to pathologies .

Mode of Action

Glycyl-L-Proline interacts with IGF-1 and its derivatives, which are known to facilitate brain development and normal functioning by regulating responses to disease, stress, and injury through a number of signaling pathways . The specific actions of Glycyl-L-Proline will likely become clearer following clinical trials .

Biochemical Pathways

Glycyl-L-Proline is involved in the regulation of IGF-1 bioavailability . It is part of the proline metabolic pathway, which is linked to photosynthesis and mitochondrial respiration . Proline can function as a signal, modulating gene expression and certain metabolic processes .

Pharmacokinetics

The pharmacokinetics of Glycyl-L-Proline and its metabolites have been studied in rat blood plasma after single intravenous and intragastric administration . It was found that the parent drug undergoes intensive biotransformation; its metabolite CPG (cyclo-L-prolylglycine) persists in the circulation more than twice as long as Glycyl-L-Proline and its plasma concentrations were higher by 50-70 times than the concentrations of the parent compound .

Result of Action

The therapeutic benefit observed with Glycyl-L-Proline is likely to be the result of many diverse effects rather than action on a specific target . It is known to facilitate brain development and normal functioning by regulating responses to disease, stress, and injury through a number of signaling pathways .

Action Environment

The action, efficacy, and stability of Glycyl-L-Proline can be influenced by various environmental factors. For instance, proline metabolism is linked to photosynthesis and mitochondrial respiration, suggesting that environmental conditions affecting these processes could potentially impact the action of Glycyl-L-Proline . Furthermore, the enzyme trans-4-Hydroxy-L-proline (Hyp) dehydratase (HypD), which is among the most abundant glycyl radical enzymes (GREs) in the healthy human gut microbiome, is considered a promising antibiotic target for the prominent antibiotic-resistant pathogen Clostridium difficile . This suggests that the gut microbiome environment could also influence the action of Glycyl-L-Proline.

Safety and Hazards

properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNQNBZMBZJQJO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016976 | |

| Record name | Glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glycyl-L-proline | |

CAS RN |

704-15-4 | |

| Record name | Glycyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-GLYCYLPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJZ69WB3VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 158 °C | |

| Record name | Glycylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

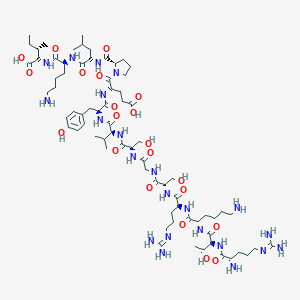

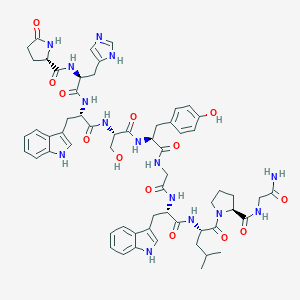

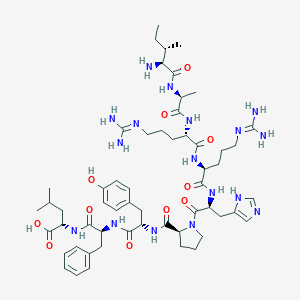

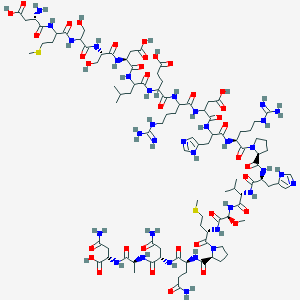

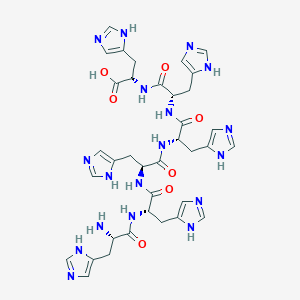

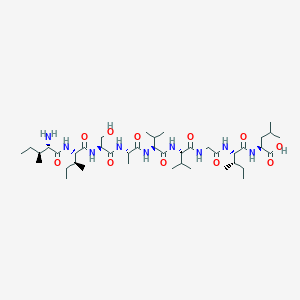

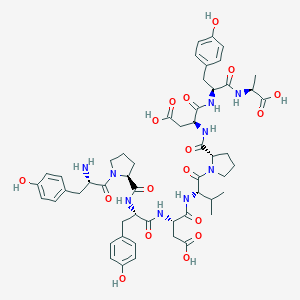

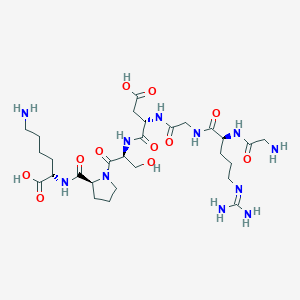

Feasible Synthetic Routes

Q & A

Q1: How does glycyl-L-proline interact with prolidase?

A1: Glycyl-L-proline serves as a specific substrate for the enzyme prolidase. [] This enzyme cleaves the peptide bond between glycine and L-proline, releasing the free amino acids. [, ] This interaction is crucial for proline recycling in the body. [, , ]

Q2: What is the significance of prolidase activity in collagen biosynthesis?

A2: Prolidase plays a vital role in collagen biosynthesis by recycling proline, an essential amino acid for collagen formation. [, , ] Deficiency in prolidase activity leads to an accumulation of glycyl-L-proline and a decrease in the proline pool, negatively impacting collagen synthesis and degradation. []

Q3: What are the potential consequences of prolidase deficiency?

A3: Prolidase deficiency, a rare hereditary disease, is characterized by iminodipeptiduria, primarily composed of glycyl-L-proline. [] This deficiency disrupts collagen metabolism, potentially leading to skin lesions and mental retardation. []

Q4: Can donor erythrocytes be used to address prolidase deficiency?

A4: Research suggests that donor erythrocytes, activated with manganese chloride (MnCl2) before transfusion, could potentially play a role in proline recovery from dietary sources of iminodipeptides in prolidase-deficient patients. [] This activation significantly increases erythrocyte prolidase activity, enabling them to hydrolyze glycyl-L-proline more efficiently. []

Q5: What is the role of glycyl-L-proline transport in the intestines?

A5: Studies in various species, including rabbits, rats, and eel, have demonstrated that glycyl-L-proline is transported across the intestinal brush-border membrane via a carrier-mediated process. [, , , , ] This transport system is proton-gradient-dependent and is shared with other dipeptides and even some cephalosporin antibiotics. [, , , ]

Q6: What is the molecular formula and weight of glycyl-L-proline?

A6: The molecular formula of glycyl-L-proline is C7H12N2O3. Its molecular weight is 172.18 g/mol. []

Q7: What are the different configurations possible for glycyl-L-proline?

A7: Glycyl-L-proline can exist in both cis and trans configurations at the peptide bond. This characteristic is evident in the crystal structure of its hemihydrate form. []

Q8: How does the water structure change around glycyl-L-proline in aqueous solutions?

A8: Neutron diffraction studies reveal that the addition of glycyl-L-proline to water decreases water-water coordination in the surrounding solvent. [] This effect suggests an electrostrictive influence of the dipeptide on the bulk water network. []

Q9: How do structural modifications of glycyl-L-proline affect its interaction with the di-/tripeptide transport system (DTS)?

A9: Studies utilizing Caco-2 cell monolayers and radiolabeled glycyl-L-proline as a probe have elucidated the structural features influencing interaction with the DTS. [] These studies indicate that specific domains within the dipeptide structure exhibit preferences for certain functional groups, affecting their binding affinity and transport. [] For example, domain A favors hydrophobic groups like phenyl rings, while domain C in some analogues prefers positively charged functions such as amines. []

Q10: What is the effect of N-phenylacetyl-glycyl-L-proline ethyl ester (GZK-111) in Parkinson's disease models?

A10: GZK-111, a linear analog of cyclo-L-prolylglycine (CPG), demonstrates neuroprotective effects. [] In a Parkinson's disease cell model, GZK-111 increased cell survival by 28% at concentrations of 10-7–10-6 M. [] This effect is thought to be mediated through its metabolism into CPG, a known positive modulator of AMPA receptors and BDNF enhancer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.